2-[(2-methyl-3H-thiophen-2-yl)oxy]acetonitrile
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Overview
Description
2-[(2-methyl-3H-thiophen-2-yl)oxy]acetonitrile is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-[(2-methyl-3H-thiophen-2-yl)oxy]acetonitrile, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions. The use of microwave irradiation and specific catalysts, such as potassium t-butoxide, can enhance the efficiency and yield of these reactions .
Chemical Reactions Analysis
Types of Reactions
2-[(2-methyl-3H-thiophen-2-yl)oxy]acetonitrile can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
2-[(2-methyl-3H-thiophen-2-yl)oxy]acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[(2-methyl-3H-thiophen-2-yl)oxy]acetonitrile involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and the functional groups present on the thiophene ring .
Comparison with Similar Compounds
Similar Compounds
- 2-thiopheneacetonitrile
- 2-thiophene-carboxaldehyde
- 2-thiophene-methanol
Uniqueness
2-[(2-methyl-3H-thiophen-2-yl)oxy]acetonitrile stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9NOS |
---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
2-[(2-methyl-3H-thiophen-2-yl)oxy]acetonitrile |
InChI |
InChI=1S/C7H9NOS/c1-7(9-5-4-8)3-2-6-10-7/h2,6H,3,5H2,1H3 |
InChI Key |
OXLLOEGHBYAACI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CS1)OCC#N |
Origin of Product |
United States |
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